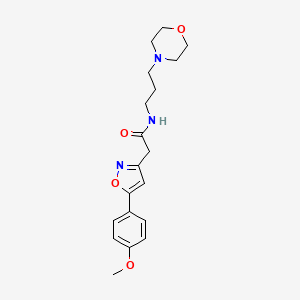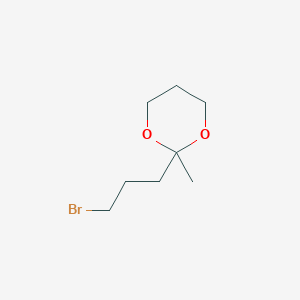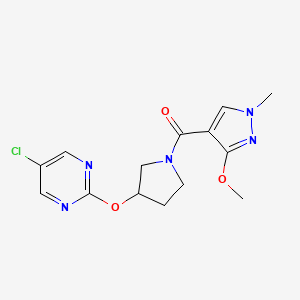
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide, commonly known as MPA, is a synthetic compound that belongs to the class of isoxazole-based compounds. MPA has garnered attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
MPA has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPA has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In pharmacology, MPA has been shown to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, MPA has been studied for its potential to modulate the activity of ion channels and receptors in the brain.
作用机制
MPA exerts its effects by modulating the activity of ion channels and receptors in the brain. Specifically, MPA has been shown to act as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By enhancing the activity of these receptors, MPA can increase the inhibitory tone in the brain, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
MPA has been shown to exhibit potent analgesic and anti-inflammatory properties in various animal models. Additionally, MPA has been shown to reduce anxiety-like behavior in rodents, suggesting its potential as an anxiolytic agent. MPA has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of MPA is its potent analgesic and anxiolytic effects, which make it a valuable tool for studying the neurobiology of pain and anxiety. Additionally, MPA has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of MPA is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on MPA. One potential avenue is to investigate its potential as a drug candidate for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MPA and its effects on different ion channels and receptors in the brain. Finally, the development of more soluble analogs of MPA could enhance its utility as a tool for studying the neurobiology of pain and anxiety.
合成方法
The synthesis of MPA involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde and hydroxylamine hydrochloride to form 5-(4-methoxyphenyl)isoxazol-3-amine. This intermediate is then reacted with 3-chloropropylamine hydrochloride to form 5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-chloropropyl)amine. Finally, the product is treated with acetic anhydride to form MPA.
属性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-17-5-3-15(4-6-17)18-13-16(21-26-18)14-19(23)20-7-2-8-22-9-11-25-12-10-22/h3-6,13H,2,7-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPILTQZJIZQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624717.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2624721.png)
![(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2624722.png)
![N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide](/img/structure/B2624724.png)
![1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2624725.png)
![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]propanamide](/img/structure/B2624729.png)
![4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile](/img/structure/B2624730.png)
![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2624731.png)
![3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B2624733.png)


![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2624738.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2624740.png)